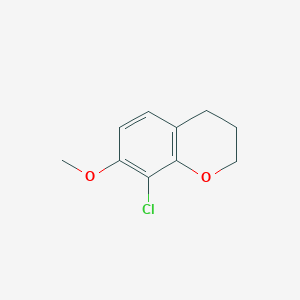
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, hereafter referred to as 3,4-DMHP, is a chemical compound that has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. 3,4-DMHP is a derivative of the phenylpropene family and has a unique structure consisting of two phenyl rings connected by a prop-2-en-1-one moiety. This compound has been found to be an effective synthetic intermediate for the preparation of a variety of compounds, including heterocyclic compounds, polymers, and other organic materials.
Applications De Recherche Scientifique
Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, and assessed their antioxidant activity. The results indicated strong antioxidant properties, particularly for derivatives with hydroxyl functionalities (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structures and Interactions : Gomes et al. (2020) conducted a detailed structural analysis of four chalcone derivatives, including the title compound, focusing on the importance of π interactions in their structures (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Photophysical Investigation : Asiri et al. (2017) studied the photophysical properties of the compound, including dipole moments, photochemical and fluorescence quantum yield, demonstrating its application in determining the critical micelle concentration of certain substances (Asiri, Sobahi, Osman, & Khan, 2017).
Molecular Structure Analysis : Jasinski et al. (2011) investigated the molecular structure of the compound, emphasizing the angles and interactions within its crystal structure (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Synthesis and Characterization : Tayade and Waghmare (2016) focused on the synthesis and characterization of derivatives of the compound, contributing to the understanding of its chemical properties (Tayade & Waghmare, 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) explored the molecular structure, electronic properties, and chemical reactivity of a related compound, providing insights into its potential applications in various fields (Adole, Koli, Shinde, & Shinde, 2020).
Cytotoxic Properties : A study by Han et al. (2004) isolated a phenylbutenoid dimer from the rhizomes of Zingiber cassumunar, which includes a derivative of the compound, demonstrating cytotoxic properties against human cancer cell lines (Han et al., 2004).
Non-Linear Optical Properties : Singh et al. (2012) synthesized and characterized new chalcones, including derivatives of the compound, and investigated their non-linear optical properties, indicating potential applications in NLO devices (Singh, Saxena, Prasad, & Kumar, 2012).
Orientations Futures
Enaminone compounds and their derivatives, including “(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one”, are widely used in the field of organic chemistry and pharmaceutical chemistry . They are used as intermediates to synthesize many active drugs . In the field of anti-inflammatory and antiepileptic drug research, they play an important role . Therefore, future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on these compounds.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGQAHOPUVTAQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
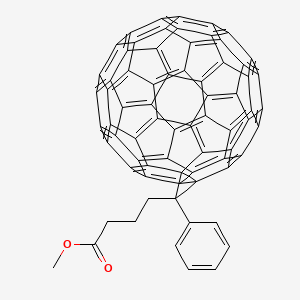
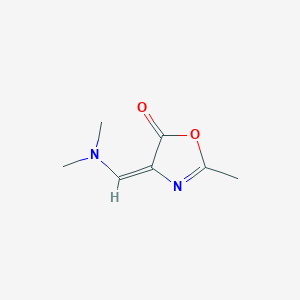


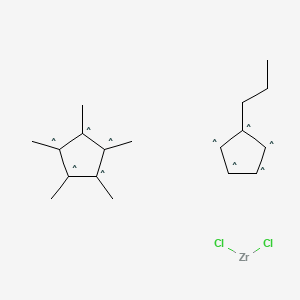

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

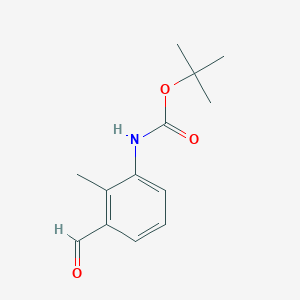
![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)
